Journal Name:Microbial Drug Resistance
Journal ISSN:1076-6294
IF:2.706
Journal Website:http://www.liebertpub.com/overview/microbial-drug-resistance/44/
Year of Origin:1995
Publisher:Mary Ann Liebert Inc.
Number of Articles Per Year:175
Publishing Cycle:Quarterly
OA or Not:Not
Mass concentration and distribution characteristics of microplastics in landfill mineralized refuse using efficient quantitative detection based on Py-GC/MS
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.jhazmat.2023.132098
Landfilling is the most traditional disposal method of domestic waste. Plastic waste in landfill sites could degrade to microplastics (MPs) and diffuse to the surrounding environment with leachate. However, MPs pollution in landfill mineralized refuse has not been well recognized. In the present research, a detection method for mixed MPs of polyethylene (PE), polypropylene (PP), and polystyrene (PS) based on Py-GC/MS was established and verified. The method is suitable for the rapid quantitative detection of large-batch of complex solid matrix samples, with an average deviation of less than 10%. Based on the method, samples from a landfill site in South China were studied, where PE was found to be the main component. The total concentration of MPs in mineralized refuse was 7.62 kg/t in the old area and 5.49 kg/t in the young area. Further analysis showed that the content of MPs was correlated with that of plastic waste and the landfill age, indicating that a considerable proportion was secondary MPs. The reserves of MPs in landfill sites may have reached an alarming number. In the absence of adequate safeguards, quantities of MPs may spread from the landfill sites, resulting in serious pollution of the surrounding soil and groundwater.
Detail
Bimodal interferences of Pb(II) induced by parallel deposition in Pb(II)-Cu(II) electrochemical detections: Voltammetric signals analysis combined with numerical simulations on transient interfacial phenomena
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jhazmat.2023.132104
The perplexity of double peaks in Pb(II) detections has been a threat to the reliability of Pb(II) electroanalysis results for a long term. For the complexity of electrode interfaces, rare studies were taken on mechanisms of Pb(II) double peaks through interfacial kinetics. In this work, analyses on experimental signals and interfacial simulations were working together to reveal that the generation of Pb(II) double peaks in Pb(II)-Cu(II) systems is the deposition of Pb(II) on Cu deposits occurring in parallel. By applying anode stripping voltammetry and cyclic voltammetry, a parallel deposition reaction was found to influence the shape of Pb(II) peaks, and the existence of the second peak was controlled through the adjustment of experimental conditions. A kinetic model was built to reveal the interference of electroanalysis signals caused by a parallel deposition reaction and simulations based on the model were combined with experiments to illustrate that double peaks of Pb(II) were caused by the parallel deposition on Cu(II) deposits. This work proposes another insight of Pb(II) double peaks from macroscale kinetics and pays more attention on the dynamic procedure of electroanalysis interfaces, which makes the study on environmental electroanalysis interface phenomena more clear and is enlightening to develop efficient electrical methods for pollutant monitoring.
Detail
Atomic hydrogen-mediated enhanced electrocatalytic hydrodehalogenation on Pd@MXene electrodes
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jhazmat.2023.132113
In this study, a Pd@MXene catalyst was synthesized to enhance the electrocatalytic hydrodehalogenation (ECH) of emerging halogenated organic pollutants (HOPs) by improving the dispersibility, catalytic activity, and stability of palladium (Pd). The average size of Pd nanoparticles (NPs) was reduced to 3.62 ± 0.34 nm with a more intensive peak of Pd (111), which facilitated atomic hydrogen (H*) production. The Pd@MX/CC electrode demonstrated superior ECH activity for diclofenac (DCF) degradation, with a reaction rate constant (kobs) 2.48 times higher than that of Pd/CC (without MXene). The satisfactory ECH performance of Pd@MX/CC remained consistent within a wide range of initial DCF concentrations (5–100 mg/L), and no significant ECH attenuation was observed even after up to 10 batches. Furthermore, the high activity of Pd@MX/CC was also observed in the ECH of other halogenated organic pollutants (levofloxacin, tetrabromobisphenol A, and diatrizoate). Density functional theory (DFT) calculations revealed that electronic configuration modulation of the Pd@MXene catalyst optimized binging energies to H* , DCF, and dechlorinated products, thereby enhancing the ECH efficiency of DCF.
Detail
Simultaneous degradation of aflatoxin B1 and zearalenone by Porin and Peroxiredoxin enzymes cloned from Acinetobacter nosocomialis Y1
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.jhazmat.2023.132105
Mycotoxin contamination can cause severe health issues for both humans and animals. This study examined the potential of enzymes derived from Acinetobacter nosocomialis Y1 to simultaneously degrade aflatoxin B1 (AFB1) and zearalenone (ZEN), which could have significant implications in reducing mycotoxin contamination. Two enzymes, Porin and Peroxiredoxin, were identified with molecular weights of 27.8 and 20.8 kDa, respectively. Porin could completely degrade 2 µg/mL of AFB1 and ZEN within 24 h at 80 °C and 60 °C, respectively. Peroxiredoxin could completely degrade 2 µg/mL of AFB1 and reduce ZEN by 91.12% within 24 h. The addition of Na+, Cu2+, and K+ ions enhanced the degradation activities of both enzymes. LC-MS/MS analysis revealed that the molar masses of the degradation products of AFB1 and ZEN were 286 g/mol and 322.06 g/mol, and the products were identified as AFD1 and α or β-ZAL, respectively. Vibrio fischeri bioluminescence assays further confirmed that the cytotoxicity of the two degradation products was significantly lower than that of AFB1 and ZEN. Based on these results, it can be inferred that the degradation product of ZEN is β-ZAL. These findings suggest that both enzymes have the potential to be utilized as detoxification enzymes in food and feed.
Detail
Role of microplastics in microbial community structure and functions in urban soils
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.jhazmat.2023.132141
Evidence from the laboratory suggests that microplastics (MPs) can harm soil microorganisms, affecting the structures and functions of microbial communities. The impact of soil MPs on microbes in actual urban environments with high human activity levels, however, has not been well reported. To investigate the MP effect on urban soil microorganisms under complex scenarios, we analyzed 42 soil samples from standardized plots of 7 urban functional zones. We report that urban green spaces are important for studying microbial diversity in the study area, and they also contribute to the global homogenization of soil microbes and genes. Bacterial communities in soils enriched with various MPs showed greater differences in OTUs than fungi. Compared to low-MP soils, most ARGs and nutrient cycling genes had similar or slightly lower abundances in soils with high levels of MPs. The coupling of pollutant factors with MPs as independent variables had significant explanatory power for both positive and negative correlations in PLS-PM analysis. Specifically, PET and PP MPs explained 3.54% and 6.03%, respectively, of the microbial community and functional genes. This study fills knowledge gaps on the effects of MPs on urban soil microbial communities in real environments, facilitating better management of urban green spaces.Environmental ImplicationThis study revealed the impact of soil MPs on microbes in actual urban environments with high human activity levels. We report that, compared to low-MP soils, high-MP soils showed similar or slightly lower abundances of most ARGs and nutrient cycling genes. The coupling of pollutant factors with MPs as independent variables had a significant impact, especially for PET and PP MPs. They explained 3.54% and 6.03%, respectively, of the microbial community and functional genes. This study fills knowledge gaps on the effects of MPs on urban soil microbial communities in real environments, facilitating better management of urban green spaces.
Detail
Urchin-like fluorinated covalent organic frameworks decorated fabric for effective self-cleaning and versatile oil/water separation
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.jhazmat.2023.132149
Oil contamination and industrial organic pollutants emission have been a serious problem affecting the ecological and residential environment. Membrane-based separation shows great application prospect due to its low-cost, environmental-friendly and easy operation. Therefore, the development of efficient oil-water separation membranes is highly desirable. Herein, a fabric filter with superwettability was prepared by coating urchin-like fluorinated covalent organic frameworks (COFs) on fabric, which was well utilized in filtering immiscible oil-water mixture and surfactant-stabilized water-in-oil emulsion driven only by gravity for the first time. The as-prepared COF fabric filter (defined as fabric@u-FCOF) possessed many outstanding properties, including superhydrophobicity with the water contact angle of approximately 151.6°, satisfactory resistance for alkaline, acidic and saline environments, as well as superior mechanical durability under harsh conditions. Because of the super-micropore of fabric@u-FCOF and the nanopore in the COF coating, the obtained fabric@u-FCOF exhibited excellent performances in terms of separation efficiency and permeability, in which the oil flux was up to 16964 L·m-1·h-2 and separation efficiency for the mixed o-dichlorobenzene/water was higher than 99.4%. In addition, the fabric@u-FCOF also showed excellent self-cleaning performance due to the micro/nano hierarchical structure of its surface. These excellent properties make it an ideal candidate for applications of oil/water separation and water purification.
Detail
Iron oxide nanoparticles in the soil environment: Adsorption, transformation, and environmental risk
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jhazmat.2023.132107
Iron oxide nanoparticles (IONPs) have great application potential due to their multifunctional excellence properties, leading to the possibility of their release into soil environments. IONPs exhibit different adsorption properties toward environmental pollutants (e.g., heavy metals and organic compounds), thus the adsorption performance for various contaminants and the molecular interactions at the IONPs−pollutants interface are discussed. After solute adsorption, the change in the environmental behavior of IONPs is an important transformation process in the natural environments. The aggregation, aging process, and chemical/biological transformation of IONPs can be altered by soil solution chemistry, as well as by the presence of dissolved organic matter and microorganisms. Upon exposure to soil environments, IONPs have both positive and negative impacts on soil organisms (e.g., bacteria, plants, nematodes, and earthworms). Moreover, we compared the toxicity of IONPs alone to combined toxicity with environmental pollutants and pristine IONPs to aged IONPs, and the mechanisms of IONPs toxicity at the cellular level are also reviewed. Given the unanswered questions, future research should include prediction and design of IONPs, new characterization technology for monitoring IONPs transformation in soil ecosystems, and further refinement the environmental risk assessment of IONPs. This review will greatly enhance our knowledge of the performance and impact of IONPs in soil systems.Environmental ImplicationsGiven the widely environmental remediation and agricultural production application of iron oxide nanoparticles (IONPs) in soil, and the release of IONPs into soil environments, investigating the adsorption processes, and transformation behaviors of IONPs is critical to understanding the ecological risks of IONPs. In this review, we systematically summarize the adsorption performance of IONPs for heavy metals (e.g., Cr, As, Pb,) and organic compounds (e.g., PAHs), environmental stability (e.g., aggregation, aging, degradation) of IONPs, and highlight both positive and negative impacts of IONPs on soil organisms (e.g., bacteria, plants, nematodes, and earthworms), respectively.
Detail
Sterilization mechanism and nanotoxicity of visible light-driven defective carbon nitride and UV-excited TiO2
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jhazmat.2023.132109
The sterilization effect of photocatalysis and biotoxicity of nanomaterial catalysts have attracted high attention. In this study, the novel visible-driven defective carbon nitride (VL/DCN) system exhibits non-photoreactivation, non-toxic superior performance compared with traditional ultraviolet radiation (UV) and UV/titanium dioxide (UV/TiO2). The inactivation of antibiotic-resistant bacteria (ARB) by novel VL/DCN still reached 7 log within 4 h, and the reduction rates of aminoglycoside gene strB and tetracycline gene tetA exceeded 0.8 log and 1.2 log, respectively. Further, the sterilization mechanism and nanotoxicity were contrastively and systematically analyzed among above three systems as following. Firstly, in the VL/DCN system, reactive oxygen species (ROSs) generated from photocatalytic process leads to the destruction of cell membranes, resulting in dissolving out of potassium ion (K+), protein and cell membrane ATP content. Thus, resistant bacteria were completely inactivated and photoreactivation disappears. In contrast, the UV only acted on bacterial DNA and existed the light resurrection. The UV/TiO2 strictly dependent on ultraviolet light and can be used in limited scenarios. Secondly, in cell viability analysis by human lung cell line BEAS-2B experiments, the 10% inhibition of cell growth when DCN was 600 mg/L much lower than 28% inhibition of cell growth when TiO2 was only 200 mg/L. The expression of pro-inflammatory cytokines ((Interleukin, IL) -6), IL-8, IL-1β) under the effect of DCN was 1.5-fold, 5.7-fold and 3.7-fold lower than TiO2, respectively. Meanwhile, DCN induced cells to produce less ROSs, malondialdehyde (MDA), and more superoxide dismutase (SOD). Above results demonstrated that DCN has far lower cytotoxicity than TiO2. This study provides theoretical support for the application of photocatalytic sterilization technology and the exploration of the toxicity of nanomaterials.Environmental ImplicationIn this study, the novel visible-driven defective carbon nitride (VL/DCN) system exhibits non-photoreactivation, non-toxic superior performance compared with traditional ultraviolet radiation (UV) and UV/titanium dioxide (UV/TiO2). The VL/DCN exhibited excellent sterilization efficiency and a high rate of reduction of the E. coli resistance gene strB. The inactivation of ARB reached 7 log within 4 h without the occurrence of photoreactivation. The reduction rates of the aminoglycoside gene strB and tetracycline gene tetA exceeded 0.8 log and 1.2 log, respectively. This study provides a valuable theoretical basis for the development of a new sustainable and environmentally friendly visible light catalytic sterilization technologies.
Detail
Enhanced degradation of petroleum in saline soil by nitrogen stimulation and halophilic emulsifying bacteria Bacillus sp. Z-13
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jhazmat.2023.132102
Remediation of petroleum-contaminated soil is a widely concerned challenge. As an ecofriendly method, the performance improvement of indigenous microbial degradation is facing the bottleneck. In this study, a strain with high efficiency of petroleum degradation was isolated from the petroleum-contaminated soil and identified and named as Bacillus sp. Z-13. The strain showed the ability to produce lipopeptide surfactant which could improve 66% more petroleum hydrocarbons eluted. Strain Z-13 and its biosurfactant exhibited broad environmental adaptability to salinity (0-8%), pH (6-9) and temperature (15-45°C). With the addition of strain Z-13 and the stimulation of NH4Cl, up to 59% of the petroleum in the contaminated soil was removed at the carbon to nitrogen ratio of 10. Microbial community analysis showed that petroleum-degrading bacteria, represented by Bacillus, became the dominant species at genus level and played an important role in the remediation. Additionally, ammonium stimulation facilitated both pathways of ammonium assimilation and nitrification in native microorganisms to achieve efficient degradation of petroleum hydrocarbons. This study could provide a promising approach for stable, environmental-friendly and efficient remediation of petroleum-contaminated soils.Environmental ImplicationTotal petroleum hydrocarbons (TPHs) in soils severely affect the soil structure and porosity due to their strong hydrophobicity and high adsorption, which in turn affects microbial activity and plant growth and development. Therefore, TPHs can be considered as “hazardous material” and bioremediation methods for petroleum-contaminated soils as eco-friendly are facing a bottleneck in performance enhancement. In this study, an environmentally tolerant petroleum hydrocarbon degrading strain was isolated from petroleum-contaminated soil, and the contaminated soil was stably remediated by the combined action of nitrogen stimulation and degrading strain, and the degradation mechanism was elaborated.
Detail
Occurrence, placental transfer, and health risks of emerging endocrine-disrupting chemicals in pregnant women
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jhazmat.2023.132157
Previous studies demonstrated that many environmental chemicals can cross the human placental barrier. However, the risk regarding gestational exposure of emerging endocrine-disrupting chemicals (EDCs) is unclear. In this study, the occurrence of 24 EDCs, such as bisphenol A analogs, parabens, triclocarban, and triclosan, was investigated in serum and urine samples from Chinese pregnant women. Some metabolites were determined in matched serum–urine pairs (n = 75) to perform a comprehensive assessment of exposure. The placental transfer efficiency (PTE) of the detected chemicals was determined in matched maternal–cord serum pairs (n = 110). The mean PTEs of the chemicals showed a large variation from 43.1% to 171.0%. The potential effects of physicochemical properties, molecular structures, and biological factors on PTE were investigated using multiple linear regression models and molecular docking. We found that the PTE of methyl paraben, ethyl paraben, and propyl paraben was associated with their increasing alkyl chain lengths. Furthermore, a comprehensive exposure assessment of EDCs showed that 62.7% of pregnant women had a health index > 1, which indicted potential health risks during pregnancy. However, toxicity and the underlying mechanisms of these EDCs remain to be further studied.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 INFECTIOUS DISEASES 传染病学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.10 58 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/mdr